molecular formula C20H25N3O4S B2693431 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899973-99-0

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2693431
CAS No.: 899973-99-0
M. Wt: 403.5
InChI Key: OAHVBHFOOSKGQD-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a hexahydroquinazolinone core substituted with a 3-hydroxypropyl group at the N1 position and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. The presence of a thioether bridge enhances metabolic stability compared to ether or amine linkages, a feature shared with other sulfur-containing analogs .

Properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-15-7-4-6-14(12-15)21-18(25)13-28-19-16-8-2-3-9-17(16)23(10-5-11-24)20(26)22-19/h4,6-7,12,24H,2-3,5,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHVBHFOOSKGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS Number: 899973-99-0) is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinazolinone moiety and a thioacetamide group, which are known to contribute to various biological effects.

The molecular formula of this compound is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S, with a molecular weight of 403.5 g/mol. The detailed structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC20H25N3O4S
Molecular Weight403.5 g/mol
CAS Number899973-99-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thio group suggests potential interactions with thiol-containing proteins and enzymes. Additionally, compounds with similar structures have been shown to inhibit tankyrase enzymes, which are involved in cellular signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell growth in breast cancer and lung cancer models .
  • Antimicrobial Effects :
    • Similar compounds have been reported to exhibit antimicrobial properties against a range of pathogens. This activity may be linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anti-inflammatory Properties :
    • Quinazolinone derivatives have also been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study reported that a quinazolinone derivative exhibited an IC50 value of 166 nM against BEL-7402 liver cancer cells. The mechanism was associated with the suppression of DNA synthesis and cell cycle arrest .
  • Antimicrobial Study : Another investigation found that related thiourea compounds displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli through mechanisms involving ROS generation and DNA damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from quinazolinone, benzothiazole, or thiazolidinone scaffolds. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide Hexahydroquinazolinone 3-hydroxypropyl, thioether, 3-methoxyphenyl Hypothesized kinase inhibition*
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide Benzothiazole 4-methoxybenzyl, 2-hydroxyphenyl Neuroprotective activity (reported)
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide Dihydroquinazolinone Phenyl, unsubstituted acetamide Anticancer (in vitro cytotoxicity)
2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dichlorophenyl)acetamide Quinazolinone 6,8-dichloro, 2,3-dichlorophenyl Antimicrobial activity
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone Coumarin-7-yloxy, variable arylidene Antidiabetic (α-glucosidase inhibition)

Key Findings:

Structural Flexibility :

  • The 3-hydroxypropyl and 3-methoxyphenyl groups in the target compound enhance solubility compared to analogs with halogenated aryl groups (e.g., dichlorophenyl in ). This may improve pharmacokinetic profiles in vivo.
  • The thioether linkage (vs. sulfonyl or ether groups in ) balances lipophilicity and metabolic stability, a critical factor in drug design .

Synthetic Routes: The target compound’s synthesis likely involves a nucleophilic substitution reaction between a mercapto-containing hexahydroquinazolinone intermediate and a bromoacetamide derivative, analogous to methods in . In contrast, benzothiazole derivatives (e.g., ) often employ condensation reactions with mercaptoacetic acid under ZnCl₂ catalysis.

Bioactivity Trends: Quinazolinones with electron-withdrawing groups (e.g., Cl in ) exhibit stronger antimicrobial activity, while electron-donating groups (e.g., methoxy in the target compound) are associated with CNS or anticancer applications . Thioether-linked compounds (target and ) show enhanced resistance to cytochrome P450-mediated degradation compared to ester-linked analogs.

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